![molecular formula C5H4N2O4 B577020 OROTIC ACID, [2-14C] CAS No. 10491-81-3](/img/no-structure.png)
OROTIC ACID, [2-14C]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orotic acid, also known as uracil-6-carboxylic acid or vitamin Bn, is a pyrimidinedione and a carboxylic acid . It is a natural product involved in many biological processes . It is a sensitive marker of the liver’s capacity to convert toxic ammonia to non-toxic urea . It is also a growth factor for various microorganisms and a precursor of the pyrimidine bases of nucleotides .
Synthesis Analysis
Orotic acid is synthesized from carbamoyl phosphate and aspartate by the enzyme dihydroorotate dehydrogenase . It is combined with phosphoribosyl pyrophosphate and uracil by the enzyme UMP synthase to form uridine monophosphate . N-arylhydrazone derivatives of orotic acid have been synthesized and evaluated for their stem cell proliferation potential .Molecular Structure Analysis
The molecular formula of orotic acid is C5H4N2O4 . It is a heterocyclic compound involved in pyrimidine synthesis .Chemical Reactions Analysis
Orotic acid is involved in many biochemical reactions. As a pyrimidine precursor, it plays a key role in the biosynthesis of nucleic acids and protein . It regulates water-salt exchange by increasing diuresis and reducing the volume of extracellular fluid .Physical And Chemical Properties Analysis
Orotic acid is a crystalline acid that occurs in milk . It is insoluble in H2O and EtOH, but soluble in DMSO with gentle warming . It has a molecular weight of 156.1 .Mécanisme D'action
Safety and Hazards
Orotic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
Numéro CAS |
10491-81-3 |
|---|---|
Nom du produit |
OROTIC ACID, [2-14C] |
Formule moléculaire |
C5H4N2O4 |
Poids moléculaire |
158.089 |
Nom IUPAC |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i5+2 |
Clé InChI |
PXQPEWDEAKTCGB-RHRFEJLCSA-N |
SMILES |
C1=C(NC(=O)NC1=O)C(=O)O |
Synonymes |
OROTIC ACID, [2-14C] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




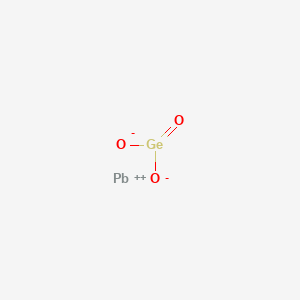

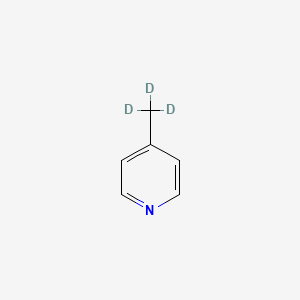
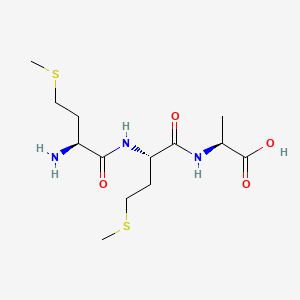
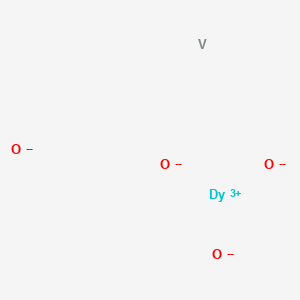
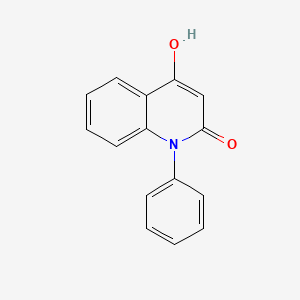
![4H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B576949.png)
![methyl (1S,4aS,5R,8aS)-5-[(3S)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B576954.png)
![2-[[Ethoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B576956.png)
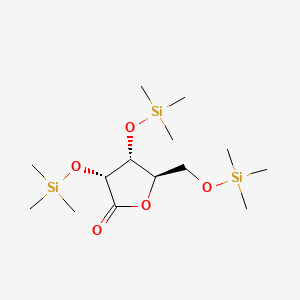
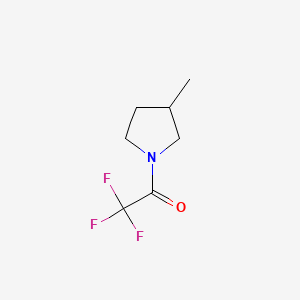
![3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,endo,exo-(8CI)](/img/structure/B576960.png)